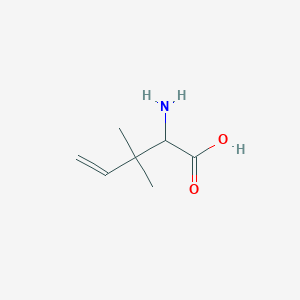
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, also known as 2-FPP, is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been demonstrated to have a wide variety of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments.
Mécanisme D'action
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to interact with certain proteins in the body, such as the serotonin receptor 5-HT2A. This interaction triggers a cascade of biochemical reactions, which can lead to the desired effects. For example, when 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one binds to the serotonin receptor, it can lead to the release of neurotransmitters, which can then lead to the desired effects.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess a variety of biochemical and physiological effects. These include an increase in serotonin levels, an increase in dopamine levels, and an increase in endorphin levels. Additionally, 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has a number of advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is easily synthesized. Additionally, it has been demonstrated to have a wide variety of biochemical and physiological effects, which makes it useful for a variety of applications. However, there are some limitations to its use as well. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one in scientific research. These include the development of new drug delivery systems, the exploration of its potential use as an anti-cancer agent, and the exploration of its potential use in gene therapy. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential use in the treatment of other diseases, such as diabetes, heart disease, and cancer.
Méthodes De Synthèse
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is synthesized through a process known as Knoevenagel condensation. This involves the reaction of an aldehyde with a primary amine to form a hemiaminal, which is then cyclized and rearranged to form the desired product. The reaction requires a catalyst, such as aqueous sodium hydroxide, and is typically carried out at a temperature of around 25°C.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been studied for its potential use in various scientific research applications, such as drug delivery, gene therapy, and cancer research. It has been demonstrated to be an effective carrier for the delivery of drugs and gene therapy vectors, and has also been shown to possess anti-cancer properties.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXODRNAKHRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6425004.png)
![1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6425007.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)
![2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6425040.png)
![2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6425043.png)
![2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide](/img/structure/B6425060.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)
![5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6425077.png)
![4-[(5-bromofuran-2-yl)methyl]piperazin-2-one](/img/structure/B6425083.png)
![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)
